N-Acetyl Glyphosate-13C2,15N

Beschreibung

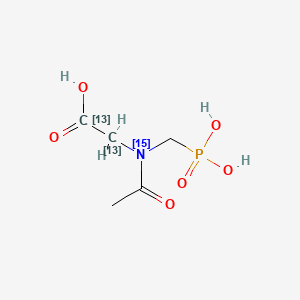

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-OEKWKHNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746939 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-31-9 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and structure of N-Acetyl Glyphosate-13C2,15N

An In-Depth Technical Guide to N-Acetyl Glyphosate-¹³C₂,¹⁵N: Properties, Structure, and Application

Introduction: The Significance of a Labeled Metabolite

In the landscape of modern agriculture and environmental science, the analysis of herbicide residues requires exceptional precision and accuracy. Glyphosate, the world's most widely used broad-spectrum herbicide, and its metabolites are of primary interest.[1][2] N-Acetyl Glyphosate emerges as a key metabolite, particularly in glyphosate-tolerant, genetically modified crops that utilize a glycine-N-phenylacetyltransferase (GAT) enzyme to detoxify glyphosate through acetylation.[1] Understanding and quantifying this metabolite is crucial for regulatory compliance, food safety assessment, and environmental monitoring.

This guide provides a deep dive into the chemical properties, structure, and analytical application of N-Acetyl Glyphosate-¹³C₂,¹⁵N, an isotopically labeled internal standard. As a Senior Application Scientist, the perspective offered herein is grounded in the practical realities of high-throughput analytical chemistry, emphasizing not just the "how" but the fundamental "why" behind the methodologies. The use of stable isotope-labeled standards like N-Acetyl Glyphosate-¹³C₂,¹⁵N is the cornerstone of achieving the highest level of confidence in analytical results, transforming a good method into a self-validating, robust system.

Section 1: Physicochemical Properties and Structure

N-Acetyl Glyphosate-¹³C₂,¹⁵N is a synthetic molecule where specific atoms have been replaced with their heavier, stable isotopes. This labeling does not alter the chemical behavior of the molecule during extraction, chromatography, or ionization but provides a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the native analyte by a mass spectrometer.

The core structure is that of glyphosate, N-(phosphonomethyl)glycine, which has been acetylated on the nitrogen atom. The isotopic label is strategically placed on the glycine moiety, incorporating two Carbon-13 atoms and one Nitrogen-15 atom.

Table 1: Core Physicochemical and Structural Data for N-Acetyl Glyphosate-¹³C₂,¹⁵N

| Property | Value | Source(s) |

| Analyte Name | N-Acetyl Glyphosate-¹³C₂,¹⁵N | [3] |

| Synonyms | Glyphosate-N-acetyl 1,2-¹³C₂ ¹⁵N | [4] |

| CAS Number | 1346598-31-9 | [3][4][5] |

| Molecular Formula | ¹³C₂C₃H₁₀¹⁵NO₆P | [3][4] |

| Molecular Weight | 214.09 g/mol | [3][4][5] |

| Canonical SMILES | CC(=O)(O)O)[13CH2]O | [3][4] |

| InChI Key | BFECXRMSKVFCNB-OEKWKHNNSA-N | [4] |

| Appearance | Off-White / White Solid | [4][6] |

| Purity | Typically >95% (HPLC) | [3] |

| Storage | +4°C, Hygroscopic, Store under inert atmosphere | [3][6] |

Section 2: Contextualizing N-Acetyl Glyphosate: Metabolism and Mechanism

Glyphosate's herbicidal action stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1][5] This enzyme is a critical component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[5]

In certain genetically modified crops, resistance to glyphosate is conferred by the introduction of the GAT enzyme. This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the secondary amine of glyphosate, forming the non-herbicidal N-Acetyl Glyphosate.[1] This metabolic detoxification is a key reason why N-Acetyl Glyphosate is included in the residue definition for glyphosate in commodities like soybeans.[7][8]

Section 3: The Role of Isotopic Labeling in Quantitative Analysis

The core utility of N-Acetyl Glyphosate-¹³C₂,¹⁵N is its role as an internal standard in isotope dilution mass spectrometry (IDMS). This is considered the gold standard for quantitative analysis for several compelling reasons:

-

Compensating for Matrix Effects: Complex sample matrices (e.g., food, soil, biological fluids) can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because the labeled standard is chemically identical to the native analyte, it experiences the exact same matrix effects. By measuring the ratio of the native analyte to the known concentration of the added standard, these effects are nullified.

-

Correcting for Recovery Losses: Analyte can be lost during sample preparation steps like extraction, concentration, and cleanup. The labeled standard is added at the very beginning of the workflow. Any physical loss of the native analyte is mirrored by a proportional loss of the standard. The final measured ratio remains constant, thus providing an accurate quantification of the analyte in the original sample.

-

Improving Precision and Accuracy: IDMS methods are inherently more precise and accurate than methods relying on external calibration, as they account for variations in sample handling, instrument performance, and matrix composition for each individual sample.

Section 4: Analytical Methodology: A Validated Approach

The determination of N-Acetyl Glyphosate in complex matrices is almost exclusively performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][8] The polarity of the molecule makes it suitable for aqueous extraction and reverse-phase or mixed-mode chromatography.

Experimental Protocol: Analysis in a Soybean Matrix

This protocol describes a self-validating system for the quantification of N-Acetyl Glyphosate in soybeans, a common matrix where it is a defined residue component.[7][8]

1. Reagent and Standard Preparation:

-

Extraction Solvent: Prepare a solution of 50 mM Acetic Acid and 10 mM EDTA in HPLC-grade water.[9] Rationale: The acidic aqueous solution efficiently extracts the polar N-Acetyl Glyphosate from the matrix. EDTA is added to chelate metal ions that can cause poor chromatography and analyte degradation.

-

Internal Standard Stock Solution: Accurately weigh N-Acetyl Glyphosate-¹³C₂,¹⁵N and dissolve in the extraction solvent to create a concentrated stock solution (e.g., 10 µg/mL). Store at 4°C.

-

Internal Standard Spiking Solution: Dilute the stock solution to a working concentration (e.g., 50 ng/mL) with the extraction solvent. This concentration should be chosen to be near the midpoint of the calibration curve.

-

Native Calibration Standards: Prepare a series of calibration standards by spiking blank soybean extract with known concentrations of unlabeled N-Acetyl Glyphosate and a constant concentration of the internal standard spiking solution.

2. Sample Preparation and Extraction:

-

Homogenization: Weigh 2 g of homogenized soybean sample into a 50 mL polypropylene centrifuge tube. Rationale: Polypropylene is used as glyphosate and its metabolites can adhere to glass surfaces.[9]

-

Spiking: Add a precise volume (e.g., 100 µL) of the Internal Standard Spiking Solution to the sample.

-

Extraction: Add 10 mL of the extraction solvent. Cap and shake vigorously for 15 minutes on a mechanical shaker.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 cc) with 3 mL of methanol followed by 3 mL of HPLC-grade water.[9] Rationale: The HLB (Hydrophilic-Lipophilic Balanced) sorbent provides good retention for polar compounds. Conditioning activates the sorbent.

-

Loading: Load 1 mL of the sample extract (supernatant) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 80% methanol in water.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

Analysis is performed in negative electrospray ionization (ESI-) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for both the native analyte and the labeled internal standard.

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | Waters Torus DEA or similar | Designed for retaining polar anionic pesticides.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids in chromatographic separation. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale HPLC/UPLC. |

| Injection Volume | 5 µL | Balances sensitivity with potential matrix load. |

| Ionization Mode | ESI Negative | The acidic protons on the phosphate and carboxyl groups are readily lost. |

| MRM Transition (Analyte) | e.g., 210 > 150 (Quantifier) | Precursor ion [M-H]⁻ fragments to a characteristic product ion.[7] |

| MRM Transition (Analyte) | e.g., 210 > 192 (Qualifier) | A second transition confirms identity. |

| MRM Transition (IS) | e.g., 213 > 152 (Quantifier) | The +3 Da shift reflects the ¹³C₂,¹⁵N label. |

Note: Specific MRM transitions must be optimized for the instrument in use.

Section 5: Applications in Scientific Research

The primary application of N-Acetyl Glyphosate-¹³C₂,¹⁵N is as an indispensable tool for:

-

Food Safety and Regulatory Analysis: Used to accurately quantify N-Acetyl Glyphosate residues in raw and processed foods, ensuring compliance with Maximum Residue Limits (MRLs).[7][8][9]

-

Environmental Fate Studies: Enables precise tracking and quantification of N-Acetyl Glyphosate in soil, water, and other environmental compartments to understand its persistence and degradation pathways.[10]

-

Metabolic Research: Facilitates studies on the metabolism of glyphosate in various organisms, particularly in the context of genetically modified crop science.[1]

Conclusion

N-Acetyl Glyphosate-¹³C₂,¹⁵N is more than a mere chemical standard; it is an enabling technology for generating high-fidelity, defensible analytical data. Its intelligent design, incorporating stable isotopes at key positions, allows researchers to overcome the ubiquitous challenges of quantitative analysis, namely recovery and matrix effects. By employing the principles of isotope dilution and the robust methodologies outlined in this guide, scientists in research, drug development, and regulatory fields can achieve the highest standards of scientific integrity and produce data that is unequivocally trustworthy.

References

-

MDPI. (2024). Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

USGS Publications Warehouse. (n.d.). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. Available from: [Link]

-

U.S. Food & Drug Administration. (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Available from: [Link]

-

Waters Corporation. (n.d.). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS. Available from: [Link]

-

National Institutes of Health. (2024). Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. Available from: [Link]

-

PubMed Central. (2020). Leaching and degradation of 13C2-15N-glyphosate in field lysimeters. Available from: [Link]

-

U.S. Right to Know. (2019). Determination of glyphosate, AMPA, and glufosinate in honey by online solidphase extraction-liquid chromatography-tandem mass spectrometry. Available from: [Link]

- Google Patents. (n.d.). Methods and compositions for detecting glyphosate and metabolites thereof.

-

Waters Corporation. (2023). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. N-Acetyl Glyphosate-13C2,15N | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. usbio.net [usbio.net]

- 7. lcms.cz [lcms.cz]

- 8. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Leaching and degradation of 13C2-15N-glyphosate in field lysimeters - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Accuracy: A Technical Guide to N-Acetyl Glyphosate-¹³C₂,¹⁵N as a Stable Isotope-Labeled Internal Standard in Glyphosate Analysis

For researchers, analytical chemists, and professionals in drug development and food safety, the accurate quantification of glyphosate, the world's most widely used herbicide, presents a persistent analytical challenge. Its high polarity, amphoteric nature, and low molecular weight complicate chromatographic retention and detection, particularly in complex biological and environmental matrices.[1][2] This guide provides an in-depth exploration of the indispensable role of N-Acetyl Glyphosate-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) in overcoming these challenges, ensuring the highest standards of data integrity and analytical accuracy.

The Analytical Imperative for Glyphosate Quantification

Glyphosate [N-(phosphonomethyl)glycine] and its primary metabolite, aminomethylphosphonic acid (AMPA), are subjects of intense scrutiny due to their widespread use and potential environmental and health implications.[3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for glyphosate in various commodities, necessitating robust and reliable analytical methods for compliance monitoring.[1] Furthermore, understanding the pharmacokinetics and environmental fate of glyphosate requires precise quantification in diverse and often challenging matrices such as soil, water, food products, and biological fluids.[4][5]

The inherent properties of glyphosate make its direct analysis difficult. Traditional analytical approaches often required derivatization to improve chromatographic performance and detection sensitivity.[6][7] While effective, derivatization introduces an additional step in sample preparation, which can be a source of variability and error.[8] Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have enabled the direct analysis of underivatized glyphosate.[2][7] However, even with the high selectivity and sensitivity of LC-MS/MS, a significant hurdle remains: the matrix effect.[9][10]

The Challenge of Matrix Effects in Glyphosate Analysis

Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[10] These effects, which can either suppress or enhance the analyte signal, are a major source of inaccuracy and imprecision in quantitative LC-MS/MS analysis.[9][11] Due to the complexity and variability of matrices such as food, soil, and urine, matrix effects can be unpredictable and sample-dependent, making reliable quantification challenging.[12]

The use of an appropriate internal standard is the most effective strategy to compensate for matrix effects and other sources of analytical variability, such as sample loss during preparation and fluctuations in instrument response.[13][14] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible, ensuring that it experiences the same analytical variations.[15] This is where stable isotope-labeled internal standards, like N-Acetyl Glyphosate-¹³C₂,¹⁵N, demonstrate their unparalleled utility.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard.[4] The fundamental principle of IDMS is the addition of a known amount of the SIL-IS to the sample at the earliest stage of the analytical workflow.[16] The SIL-IS is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

Because the SIL-IS and the native analyte have nearly identical physicochemical properties, they behave identically during sample extraction, cleanup, derivatization (if applicable), and chromatographic separation.[17] They also exhibit the same ionization efficiency in the mass spectrometer's ion source.[10] Consequently, any loss of analyte during sample preparation or any fluctuation in signal intensity due to matrix effects will affect both the analyte and the SIL-IS to the same extent.[16]

The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the SIL-IS, an accurate and precise quantification can be achieved, irrespective of sample loss or matrix-induced signal variations.[13]

N-Acetyl Glyphosate-¹³C₂,¹⁵N: The Gold Standard Internal Standard

While labeled glyphosate (e.g., Glyphosate-¹³C₂,¹⁵N) is an excellent internal standard for glyphosate analysis, the use of N-Acetyl Glyphosate-¹³C₂,¹⁵N is particularly relevant for methods that aim to quantify N-acetyl glyphosate, a significant metabolite in genetically modified, herbicide-tolerant crops.[1] The structural similarity ensures that it accurately tracks the analytical behavior of native N-acetyl glyphosate. The incorporation of two ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, preventing spectral overlap with the native analyte and other potential interferences.

The synthesis of ¹⁵N-labeled glyphosate has been described, involving a phosphomethylation reaction with dialkyl phosphite and ¹⁵N-glycine, highlighting the feasibility of producing these critical reagents.[18][19]

Causality Behind the Experimental Choice

The choice of N-Acetyl Glyphosate-¹³C₂,¹⁵N as an internal standard is predicated on the following key principles:

-

Co-elution: It will chromatographically co-elute with the native N-acetyl glyphosate, ensuring that both compounds experience the same matrix effects at the same time.

-

Identical Ionization Efficiency: It will have the same ionization efficiency as the native analyte, ensuring that any suppression or enhancement of the signal affects both equally.

-

Correction for Sample Preparation Losses: Being added at the beginning of the workflow, it accurately accounts for any analyte loss during extraction, cleanup, and transfer steps.

-

Mass Differentiation: The mass difference allows for simultaneous but distinct detection by the mass spectrometer, enabling the calculation of a precise response ratio.

Experimental Workflow: Quantification of N-Acetyl Glyphosate using N-Acetyl Glyphosate-¹³C₂,¹⁵N by LC-MS/MS

The following protocol outlines a typical workflow for the quantitative analysis of N-acetyl glyphosate in a complex matrix, such as a food sample, using N-Acetyl Glyphosate-¹³C₂,¹⁵N as the internal standard.

Step-by-Step Methodology

-

Sample Homogenization: A representative portion of the sample is homogenized to ensure uniformity.

-

Internal Standard Spiking: A known and fixed concentration of N-Acetyl Glyphosate-¹³C₂,¹⁵N solution is added to the homogenized sample. This step is critical and should be performed as early as possible.[16]

-

Extraction: The sample is extracted with a suitable solvent system. For polar compounds like N-acetyl glyphosate, aqueous extraction buffers are commonly used.[20] The extraction process aims to efficiently transfer the analyte and the internal standard from the sample matrix into the solvent.

-

Cleanup (Optional but Recommended): Depending on the complexity of the matrix, a cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.[21] Both the analyte and the internal standard will be subjected to the same cleanup process.

-

LC-MS/MS Analysis: An aliquot of the final extract is injected into the LC-MS/MS system.

-

Chromatographic Separation: A suitable LC column, often a polar-modified column, is used to retain and separate N-acetyl glyphosate from other matrix components.[2]

-

Mass Spectrometric Detection: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native N-acetyl glyphosate and the N-Acetyl Glyphosate-¹³C₂,¹⁵N internal standard.

-

-

Data Processing and Quantification: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then calculated from its peak area ratio using the calibration curve.

Visualization of the Isotope Dilution Workflow

Caption: Isotope Dilution Mass Spectrometry Workflow.

Data Presentation: Key Parameters for MRM Analysis

The following table summarizes the key mass spectrometric parameters for the analysis of N-acetyl glyphosate and its stable isotope-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| N-Acetyl Glyphosate | 210 | 150 | Negative |

| N-Acetyl Glyphosate-¹³C₂,¹⁵N | 213 | 152 | Negative |

Note: The specific m/z values may vary slightly depending on the instrument and analytical conditions.[1]

Conclusion: A Self-Validating System for Unquestionable Data

The use of N-Acetyl Glyphosate-¹³C₂,¹⁵N as a stable isotope-labeled internal standard in conjunction with LC-MS/MS represents the pinnacle of analytical rigor for the quantification of N-acetyl glyphosate. This approach creates a self-validating system where the internal standard acts as a constant internal reference, correcting for a multitude of potential errors that can arise during complex analytical procedures.[14] For researchers and scientists in drug development and food safety, the adoption of this methodology is not merely a best practice but a fundamental requirement for generating data that is accurate, reproducible, and defensible. The investment in and proper implementation of stable isotope dilution techniques are cornerstones of scientific integrity in the challenging field of trace-level analysis.

References

-

Meyer, M.T., Loftin, K.A., Lee, E.A., Hinshaw, G.H., Dietze, J.E., Scribner, E.A. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution and Online Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey Techniques and Methods, book 5, chap. A10. [Link]

-

U.S. Food & Drug Administration. (n.d.). Lib 4638 Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. [Link]

-

Shah, D., Cleland, G., Ross, E., McCall, E., Wyuts, B., & Hird, S. (n.d.). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS with the Torus DEA Column. Waters Corporation. [Link]

-

Agilent Technologies. (2021). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. [Link]

-

Meyer, M. T., Loftin, K. A., Lee, E. A., Hinshaw, G. H., Dietze, J. E., & Scribner, E. A. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution and Online Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

-

Waters Corporation. (n.d.). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. [Link]

-

Arancibia, J. A., et al. (2016). Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution. Repositorio Institucional CONICET Digital. [Link]

-

Bendassolli, J. A., et al. (2013). 15N-labeled glyphosate synthesis and its practical effectiveness. ResearchGate. [Link]

-

Sójka, M., Miszczak, A., & Sikorska, E. (2014). Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals. PubMed. [Link]

-

Lee, H., Lee, S., Choi, J., Kim, S., & Kim, Y. (2024). Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. National Institutes of Health. [Link]

-

Jansson, D., et al. (2020). Matrix effects observed for AMPA, glyphosate, and glufosinate during QuPPe method validation. ResearchGate. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Lee, H. J., et al. (2020). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. National Institutes of Health. [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

Kuntze, K., et al. (2012). Carbon isotope ratio measurements of glyphosate and AMPA by liquid chromatography coupled to isotope ratio mass spectrometry. PubMed. [Link]

-

Bendassolli, J. A., et al. (2013). 15N-labeled glyphosate synthesis and its practical effectiveness. SciELO. [Link]

-

Chamkasem, N. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

-

Leyva-Morales, J. B., et al. (2023). Matrix effect (ME %) for glyphosate, AMPA, and glufosinate by validated method. ResearchGate. [Link]

-

Getso, M. M., et al. (2018). Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. MDPI. [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

-

Furlong, M. J., et al. (2013). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]

-

Universität Tübingen. (n.d.). COMPOUND SPECIFIC ISOTOPIC ANALYSIS TO INVESTIGATE SOURCES AND DEGRADATION OF GLYPHOSATE. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. agilent.com [agilent.com]

- 3. isotope.com [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution [ri.conicet.gov.ar]

- 6. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 14. nebiolab.com [nebiolab.com]

- 15. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopharmaservices.com [biopharmaservices.com]

- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. fda.gov [fda.gov]

- 21. pubs.usgs.gov [pubs.usgs.gov]

An In-Depth Technical Guide to Isotopic Labeling in Glyphosate Analysis: The Role of N-Acetyl Glyphosate-¹³C₂,¹⁵N

Executive Summary

The quantification of glyphosate, a widely used broad-spectrum herbicide, presents significant analytical challenges due to its high polarity, amphoteric nature, and lack of a native chromophore. These properties complicate chromatographic retention, extraction, and detection using conventional methods. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for overcoming these hurdles, providing the accuracy and precision required for regulatory compliance and research. This guide provides an in-depth exploration of the principles and application of N-Acetyl Glyphosate-¹³C₂,¹⁵N as a premier internal standard for the robust analysis of glyphosate and its primary metabolite, N-acetyl-glyphosate, via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will dissect the causality behind methodological choices, from sample preparation to data interpretation, to provide a framework for developing self-validating and trustworthy analytical protocols.

The Analytical Conundrum of Glyphosate

Glyphosate's physicochemical properties make it a notoriously difficult analyte. Its high water solubility and zwitterionic character lead to poor retention on traditional reversed-phase liquid chromatography columns.[1][2] Furthermore, its low molecular weight and propensity to chelate with metal ions can cause poor peak shape and signal suppression in mass spectrometry.[1][3]

Early analytical methods often required time-consuming and potentially variable post-column or pre-column derivatization steps with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) to enhance chromatographic retention and enable fluorescence or UV detection.[2][4][5][6][7] While effective to an extent, these derivatization reactions can introduce variability and may not be suitable for all relevant metabolites.[8] For instance, N-acetyl-glyphosate, a key metabolite in glyphosate-tolerant crops, cannot be derivatized using FMOC-Cl.[8] This necessitates a more direct and robust analytical approach, which is achieved through advanced LC-MS/MS techniques that can analyze these polar compounds without derivatization, or with a derivatization strategy that accommodates all target analytes.[2]

The most significant challenge in trace-level quantification, however, is compensating for matrix effects.[9][10][11] Co-extracted components from complex sample matrices (e.g., soil, food, biological fluids) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This effect is unpredictable and sample-dependent, making reliable quantification without proper correction nearly impossible. It is this challenge that isotopic labeling directly and elegantly solves.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution is a powerful analytical technique used for the precise quantification of substances.[12][13][14] The methodology is grounded on the addition of a known amount of an isotopically labeled version of the analyte (the "internal standard" or "spike") to the sample at the earliest stage of preparation.[12]

The core principle is that the isotopically labeled internal standard is chemically identical to the native analyte. Therefore, it behaves identically during every subsequent step of the analytical process—extraction, cleanup, chromatography, and ionization.[15][16] Any loss of analyte during sample preparation or any signal fluctuation due to matrix effects will affect the native analyte and the labeled standard in exactly the same proportion. By measuring the ratio of the mass spectrometer signal of the native analyte to that of the known amount of added internal standard, one can calculate the initial concentration of the analyte with high accuracy, as the ratio remains constant regardless of procedural inconsistencies.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. waters.com [waters.com]

- 5. lcms.cz [lcms.cz]

- 6. NEMI Method Summary - 547 [nemi.gov]

- 7. sciex.com [sciex.com]

- 8. lcms.cz [lcms.cz]

- 9. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. osti.gov [osti.gov]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

Unraveling Glyphosate's Fate: A Technical Guide to Metabolic Pathway Tracing with N-Acetyl Glyphosate-¹³C₂,¹⁵N

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing N-Acetyl Glyphosate-¹³C₂,¹⁵N as a stable isotope tracer to elucidate the metabolic pathways of glyphosate. We will delve into the rationale, experimental design, analytical methodologies, and data interpretation, offering field-proven insights to ensure scientific integrity and robust outcomes.

Introduction: The Need for Precise Metabolic Tracing of Glyphosate

Glyphosate, a broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[1][2] Its widespread use has prompted extensive research into its environmental fate and metabolic degradation in various organisms. Understanding these metabolic pathways is critical for assessing its environmental impact, ensuring food safety, and developing herbicide-resistant crops.

Stable isotope tracing has emerged as a powerful technique for mapping metabolic networks.[3][4] By introducing a substrate labeled with stable isotopes, such as ¹³C and ¹⁵N, researchers can track the atoms through metabolic reactions, providing unequivocal evidence of pathway flux and metabolite transformations.[5] N-Acetyl Glyphosate-¹³C₂,¹⁵N serves as an ideal tracer for these studies, particularly for investigating the N-acetylation pathway, a key detoxification mechanism in glyphosate-tolerant plants.[6] This guide will provide the technical depth necessary to design and execute such studies effectively.

The Tracer Molecule: N-Acetyl Glyphosate-¹³C₂,¹⁵N

N-Acetyl Glyphosate is a primary metabolite of glyphosate in genetically modified crops that express the glyphosate N-acetyltransferase (GAT) enzyme.[6][7] The use of a dually labeled tracer, with two ¹³C atoms and one ¹⁵N atom, offers distinct advantages for mass spectrometry-based analysis, providing a clear mass shift and minimizing the risk of spectral interference from naturally abundant isotopes.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃¹³C₂H₈¹⁵NO₅P | N/A |

| Molecular Weight | ~214.07 g/mol | N/A |

| Purity | >95% (typically) | [N/A] |

| Storage | 2-8°C | [N/A] |

Proposed Synthesis Pathway

While the direct synthesis of N-Acetyl Glyphosate-¹³C₂,¹⁵N is not extensively published, a plausible route can be adapted from established methods for synthesizing labeled glyphosate and N-acetylated compounds.[8][9] The synthesis would likely involve the phosphomethylation of ¹³C₂,¹⁵N-glycine, followed by N-acetylation.

Caption: Proposed synthesis workflow for N-Acetyl Glyphosate-¹³C₂,¹⁵N.

Experimental Design: A Self-Validating System

A robust experimental design is paramount for the success of any tracer study. The following sections outline a general framework that can be adapted to specific research questions and biological systems.

Experimental Workflow

The overall workflow involves the introduction of the labeled tracer into the biological system, followed by sample collection at various time points, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: General experimental workflow for a glyphosate metabolism tracer study.

Step-by-Step Methodology: Plant-Based Study Example

This protocol provides a detailed methodology for a plant-based study.

1. Plant Cultivation and Tracer Application:

-

Grow the plants (e.g., glyphosate-tolerant soybean) in a controlled environment.

-

Prepare a stock solution of N-Acetyl Glyphosate-¹³C₂,¹⁵N in a suitable solvent (e.g., water with a surfactant).

-

Apply the tracer solution to the leaves of the plants at a predetermined concentration. Include control plants treated with an unlabeled N-Acetyl Glyphosate solution.

2. Time-Course Sample Collection:

-

Harvest plant tissues (leaves, stems, roots) at various time points post-application (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.[10]

3. Metabolite Extraction:

-

Homogenize the frozen plant tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, water, and formic acid).[2][11]

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

A solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components.[12]

Analytical Methodology: LC-MS/MS for Isotopic Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for detecting and quantifying stable isotope-labeled compounds and their metabolites due to its high sensitivity and selectivity.[10][13]

Chromatographic Separation

A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is often employed for the separation of polar compounds like glyphosate and its metabolites.

Mass Spectrometric Detection

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection of the parent and product ions of the target analytes.

Table of MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| N-Acetyl Glyphosate | 210.0 | 150.0 | 25 | [13] |

| 210.0 | 192.0 | 9 | [13] | |

| N-Acetyl Glyphosate-¹³C₂,¹⁵N | 213.0 | 152.0 | Optimized | Predicted |

| 213.0 | 195.0 | Optimized | Predicted | |

| Glyphosate | 168.0 | 63.0 | 25 | [13] |

| 168.0 | 150.0 | 9 | [13] | |

| Glyphosate-¹³C₂,¹⁵N | 171.0 | 64.0 | Optimized | Predicted |

| 171.0 | 152.0 | Optimized | Predicted | |

| AMPA | 110.0 | 63.0 | Optimized | [14] |

| AMPA-¹³C,¹⁵N | 112.0 | 64.0 | Optimized | Predicted |

| N-Acetyl-AMPA | 152.0 | Fragment | Optimized | [1] |

| N-Acetyl-AMPA-¹³C,¹⁵N | 154.0 | Fragment | Optimized | Predicted |

Note: Collision energies and fragment ions for labeled compounds should be empirically optimized.

Data Interpretation: From Isotope Patterns to Metabolic Insights

The analysis of the mass spectrometry data allows for the determination of the isotopic enrichment in glyphosate and its metabolites over time.

Isotopic Enrichment Calculation

The percentage of the labeled metabolite is calculated by comparing the peak areas of the labeled (M+3 for N-Acetyl Glyphosate-¹³C₂,¹⁵N) and unlabeled (M+0) forms of the compound.

Elucidating Metabolic Pathways

By tracking the appearance of the ¹³C and ¹⁵N labels in downstream metabolites, the metabolic pathways can be mapped. For instance, the detection of Glyphosate-¹³C₂,¹⁵N and subsequently AMPA-¹³C,¹⁵N would confirm the deacetylation of N-Acetyl Glyphosate followed by degradation to AMPA.

Caption: Key metabolic pathways of glyphosate.

The kinetics of the appearance and disappearance of the labeled compounds can be used to estimate metabolic flux rates, providing a quantitative understanding of the metabolic dynamics.[15][16]

Conclusion: Advancing Our Understanding of Herbicide Metabolism

The use of N-Acetyl Glyphosate-¹³C₂,¹⁵N as a stable isotope tracer provides an unparalleled level of detail in the study of glyphosate metabolism. This in-depth technical guide has outlined the core principles, from experimental design to data interpretation, necessary to conduct these studies with scientific rigor. By employing these advanced techniques, researchers can significantly contribute to a more complete understanding of the fate of glyphosate in the environment and in biological systems.

References

-

Waters Corporation. (n.d.). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS. Retrieved from [Link]

- de Oliveira, A. R., et al. (2014). 15N-labeled glyphosate synthesis and its practical effectiveness. Planta Daninha, 32(3), 651-657.

- Funke, T., et al. (2007). The molecular basis of glyphosate resistance by an optimized microbial acetyltransferase. Journal of Biological Chemistry, 282(28), 20557-20565.

- Shandong Runbo Biological Technology Co Ltd. (2019).

- European Food Safety Authority. (2015).

- Aston, F. W. (1927). A new mass-spectrograph and the whole number rule. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 115(772), 487-514.

- New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2025). Journal of Xenobiotics.

- Zamboni, N., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 7-13.

- Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution. (2023). CONICET Digital.

- Kelleher, J. K. (2001). Stable isotope tracers in the study of metabolic channeling. Metabolic Engineering, 3(1), 1-13.

- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206.

- Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current Opinion in Biotechnology, 17(6), 590-597.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-12.

- de Oliveira, A. R., et al. (2014). 15N-labeled glyphosate synthesis and its practical effectiveness. Planta Daninha, 32(3), 651-657.

- Castle, L. A., et al. (2004). Discovery and Directed Evolution of a Glyphosate Tolerance Gene. Science, 304(5674), 1151-1154.

- Wirth, S., et al. (2020). Leaching and degradation of 13C2-15N-glyphosate in field lysimeters. Scientific Reports, 10(1), 939.

- Byer, J. D., et al. (2003). Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. Rapid Communications in Mass Spectrometry, 17(18), 2049-2056.

- Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3465-3472.

- Lee, E. A., et al. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. U.S. Geological Survey.

- MRM conditions for LC-MS/MS analysis. Transition in underline were used for quantification. (n.d.).

-

ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. Retrieved from [Link]

- Pollegioni, L., et al. (2011). Molecular basis of glyphosate resistance: Different approaches through protein engineering. The FEBS Journal, 278(16), 2753-2766.

- Van Tran, T., et al. (2021).

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-12.

- European Union Reference Laboratory for Single Residue Methods. (n.d.).

- New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2025). Journal of Xenobiotics.

- Pioneer Hi-Bred International, Inc. (2012).

- Jagadish, B., et al. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 434-436.

- Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube.

- Borden, B. A., et al. (2020). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Metabolism, 103, 154023.

- Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(4), 357-372.

- Bueschl, C., et al. (2017). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science, 8, 896.

- Spectroscopy Staff. (2026, January 26). What Does the Future Hold for High-Precision Metal Isotope Analysis? Spectroscopy.

- Berthold, D. A., et al. (n.d.). Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance.

- Wikipedia. (n.d.).

- Lund, G., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(4), 804-811.

- Khan, S., & Young, J. C. (1977). Kinetics of nitrosation of the herbicide glyphosate. Journal of Agricultural and Food Chemistry, 25(6), 1430-1432.

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular basis of glyphosate resistance by an optimized microbial acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis of glyphosate resistance: Different approaches through protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution [ri.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

- 12. One-step purification/extraction method to access glyphosate, glufosinate, and their metabolites in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. researchgate.net [researchgate.net]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

The Crucial Role of N-Acetyl Glyphosate-13C2,15N in Modern Analytical Chemistry: An In-depth Technical Guide

This guide provides an in-depth exploration of the preliminary research applications of N-Acetyl Glyphosate-13C2,15N, a critical tool for researchers, scientists, and professionals in drug development and environmental analysis. We will delve into the technical intricacies of its use, grounded in the principles of scientific integrity and practical, field-proven insights.

Section 1: Understanding the Significance of this compound

Glyphosate, a broad-spectrum systemic herbicide, and its primary metabolite, aminomethylphosphonic acid (AMPA), are subjects of intense global scrutiny due to their widespread use and potential environmental and health implications.[1] In genetically modified, glyphosate-tolerant crops, a significant metabolic pathway involves the conversion of glyphosate to N-acetylglyphosate.[2][3] This makes the accurate quantification of N-acetylglyphosate essential for comprehensive risk assessment and regulatory compliance.

The chemical properties of glyphosate and its metabolites, particularly their high polarity, present considerable analytical challenges.[4] Isotope dilution mass spectrometry is the gold standard for overcoming these challenges, and this compound serves as an ideal internal standard for this purpose. Its structure, identical to the native analyte but enriched with stable isotopes (two Carbon-13 and one Nitrogen-15 atoms), ensures that it behaves identically to the target analyte during sample extraction, derivatization, and chromatographic separation. This co-elution allows for precise quantification by correcting for matrix effects and variations in instrument response.

Section 2: Core Application: Isotope Dilution Analysis of Glyphosate and its Metabolites by LC-MS/MS

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of glyphosate and its metabolites in various complex matrices, including food, water, and biological samples.[1][5][6]

The Causality Behind Isotope Dilution: A Self-Validating System

The use of a stable isotope-labeled internal standard like this compound is fundamental to creating a robust and self-validating analytical method. Here’s why:

-

Matrix Effect Compensation: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Because the isotopically labeled standard co-elutes and experiences the same matrix effects as the native analyte, the ratio of their signals remains constant, ensuring accurate results.

-

Recovery Correction: Losses of the analyte can occur at any stage of the sample preparation process, from extraction to cleanup. By spiking the sample with the internal standard at the beginning of the workflow, any losses of the native analyte are mirrored by losses of the standard. The constant ratio of the two allows for accurate calculation of the initial concentration.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, the use of an appropriate internal standard significantly improves the precision and accuracy of the analytical results, making the method more reliable and trustworthy.[7]

The following diagram illustrates the fundamental principle of isotope dilution in LC-MS/MS analysis.

Caption: Sample Preparation Workflow for Water Analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

MRM Transitions: Monitor at least two transitions for both the native analyte and the internal standard for confirmation and quantification.

Data Analysis and Quantification

Prepare a calibration curve using standards of the native analyte at various concentrations, with each standard containing the same concentration of the internal standard as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the samples can then be determined from this calibration curve.

Section 4: Method Validation and Performance Data

A robust analytical method requires thorough validation. The following table summarizes typical performance data for the analysis of N-acetylglyphosate using an isotopically labeled internal standard.

| Parameter | Typical Performance | Reference |

| Linearity (R²) | > 0.99 | [5][7] |

| Limit of Quantification (LOQ) | 0.1 - 10 µg/L (ppb) | [8] |

| Recovery | 80 - 120% | [5][7] |

| Precision (RSD) | < 15% | [5][7][8] |

Section 5: Broader Applications and Future Perspectives

While this guide focuses on the analysis of N-acetylglyphosate in water, the principles and methodologies are applicable to a wide range of matrices, including:

-

Food and Agricultural Products: Analysis of glyphosate and its metabolites in crops, processed foods, and animal-derived products. [4][5][7]* Biological Samples: Monitoring of exposure in human and animal studies through the analysis of urine and plasma. [6][8]* Environmental Samples: Assessment of glyphosate and its metabolites in soil, sediment, and air. [9] The continued development of more sensitive and high-throughput analytical methods, facilitated by the use of high-purity internal standards like this compound, will be crucial for advancing our understanding of the environmental fate and toxicological significance of glyphosate and its metabolites.

References

-

U.S. Geological Survey. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Retrieved from [Link]

-

Sato, M., et al. (2019). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. Legal Medicine, 39, 33-39. Retrieved from [Link]

-

Popp, M., et al. (2022). Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS. Journal of Agronomy, Technology and Engineering Management, 6(2), 902-909. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Glyphosate and Related Residues in Food – Harmonized Method for Detection and Quantitation. Retrieved from [Link]

-

Kipp, A. B., et al. (2024). Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(15), 2329. Retrieved from [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]

-

Jensen, P. K., et al. (2016). Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS. Journal of agricultural and food chemistry, 64(7), 1589-1595. Retrieved from [Link]

-

Sasano, R., et al. (2024). Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. Food Chemistry: X, 24, 101806. Retrieved from [Link]

-

Shah, D., et al. (2018). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS with the Torus DEA Column. Waters Corporation. Retrieved from [Link]

-

da Silva, A. F., et al. (2015). Rapid method for determination of glyphosate in groundwater using high performance liquid chromatography and solid-phase extraction after derivatization. Revista Ambiente & Água, 10(2), 313-323. Retrieved from [Link]

-

Salles, T. R., et al. (2023). An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water. Science of The Total Environment, 863, 160867. Retrieved from [Link]

-

Ellner, S., & Gansner, E. (2012). Drawing graphs with Graphviz. O'Reilly Media. Retrieved from [Link]

-

Chen, Y., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food Composition and Analysis, 114, 104808. Retrieved from [Link]

-

D'Agostino, A., et al. (2024). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods, 13(15), 2329. Retrieved from [Link]

-

Daouk, S., et al. (2013). Analytical methods for the determination of glyphosate in water samples: a brief review. Journal of Environmental Science and Health, Part B, 48(9), 717-724. Retrieved from [Link]

-

Rajski, A. C., et al. (2019). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods, 8(11), 567. Retrieved from [Link]

-

Graphviz Python library. (n.d.). User Guide. Retrieved from [Link]

-

Thompson, T. S., et al. (2019). Determination of glyphosate, AMPA, and glufosinate in honey by online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 36(5), 734-743. Retrieved from [Link]

-

Shah, D., et al. (2018). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS. Waters. Retrieved from [Link]

Sources

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. fda.gov [fda.gov]

- 6. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

The Gold Standard in Glyphosate Biomonitoring: A Technical Guide to N-Acetyl Glyphosate-¹³C₂,¹⁵N

Introduction: The Imperative for Accurate Glyphosate Exposure Assessment

Glyphosate, the active ingredient in many broad-spectrum herbicides, is one of the most widely used pesticides globally. Its prevalence in agriculture and residential settings has led to ubiquitous human exposure, prompting significant scientific and public health interest in accurately quantifying its internal dose. Human biomonitoring, the direct measurement of a chemical or its metabolites in human specimens like urine, offers the most reliable method for assessing individual exposure levels.

This guide provides an in-depth technical overview of the state-of-the-art methodology for glyphosate biomonitoring, focusing on the critical role of the stable isotope-labeled internal standard, N-Acetyl Glyphosate-¹³C₂,¹⁵N. We will delve into the analytical chemistry, detail field-proven protocols, and explain the causality behind the experimental choices that ensure data of the highest accuracy and reliability, meeting the rigorous standards of researchers and drug development professionals.

The Analytical Challenge and the Isotope Dilution Solution

Accurate quantification of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in complex biological matrices like urine is challenging. These small, polar, and zwitterionic molecules exhibit poor retention in conventional reversed-phase liquid chromatography and are susceptible to matrix effects during mass spectrometric detection. Matrix effects, where co-eluting endogenous substances suppress or enhance the ionization of the target analyte, are a primary source of analytical inaccuracy.

To overcome these challenges, the gold standard is isotope dilution mass spectrometry (IDMS) . This technique involves "spiking" the sample with a known quantity of a stable isotope-labeled (SIL) version of the analyte. The SIL internal standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

Why N-Acetyl Glyphosate-¹³C₂,¹⁵N is the Superior Internal Standard:

The primary metabolite of glyphosate in humans and the environment is AMPA. However, a significant portion of glyphosate is excreted unchanged in urine. For robust analytical methods, it is often advantageous to derivatize glyphosate to improve its chromatographic properties and detection sensitivity. Acetylation to form N-Acetyl Glyphosate is a common and effective derivatization strategy.

Using N-Acetyl Glyphosate-¹³C₂,¹⁵N as the internal standard offers a multi-layered advantage:

-

Compensates for Matrix Effects: The SIL standard co-elutes with the derivatized native glyphosate and experiences the exact same ionization suppression or enhancement in the mass spectrometer's source. By measuring the ratio of the native analyte to the SIL standard, the matrix effects are effectively cancelled out.

-

Corrects for Procedural Losses: The SIL standard is added at the very beginning of the sample preparation process. Any loss of analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the SIL standard, ensuring the final calculated concentration remains accurate.

-

Mimics Derivatization Inefficiency: The derivatization reaction (acetylation) may not proceed to 100% completion. Because the SIL standard is the acetylated form, it perfectly accounts for any variability or inefficiency in this critical step, a feature not offered by using a SIL version of the underivatized glyphosate.

This self-validating system is the cornerstone of trustworthy and reproducible biomonitoring results.

The Biomonitoring Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and validated method for the quantification of glyphosate in human urine using N-Acetyl Glyphosate-¹³C₂,¹⁵N and LC-MS/MS.

Diagram: Glyphosate Biomonitoring Workflow

Foundational principles of using N-Acetyl Glyphosate-13C2,15N for quantitative analysis

An In-Depth Technical Guide to the Foundational Principles of Using N-Acetyl Glyphosate-¹³C₂,¹⁵N for Quantitative Analysis

Foreword: The Imperative of Precision in Modern Analytics

In the landscape of regulatory science, agricultural research, and clinical toxicology, the demand for unequivocal quantitative accuracy is absolute. The analysis of polar pesticide residues, such as N-acetylglyphosate—a key metabolite of glyphosate—presents significant analytical challenges due to its physicochemical properties.[1][2] This guide moves beyond mere procedural outlines to provide a deep, mechanistic understanding of how to harness N-Acetyl Glyphosate-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) within an Isotope Dilution Mass Spectrometry (IDMS) framework. Herein, we dissect the causality behind each methodological choice, empowering researchers to build robust, self-validating analytical systems for confident and defensible quantification.

The Internal Standard: Understanding N-Acetyl Glyphosate-¹³C₂,¹⁵N

The cornerstone of the IDMS approach is an internal standard that behaves identically to the target analyte throughout the analytical process but is distinguishable by the mass spectrometer. N-Acetyl Glyphosate-¹³C₂,¹⁵N is the ideal candidate for its native counterpart, N-Acetyl Glyphosate.

Physicochemical Equivalence and Mass Distinction

The SIL-IS is synthesized to be chemically identical to the analyte, with the only difference being the incorporation of heavy isotopes at specific, stable positions.

-

Analyte: N-Acetyl Glyphosate (C₄H₈NO₅P)

-

SIL-IS: N-Acetyl Glyphosate-¹³C₂,¹⁵N

The two carbons in the glycine backbone are replaced with Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This results in a mass increase of 3 Daltons. This subtle change has profound implications:

-

Chemical and Physical Behavior: The SIL-IS has the same polarity, solubility, ionization efficiency, and chromatographic retention time as the native analyte. It will therefore behave identically during extraction, derivatization (if any), and chromatography.[3]

-

Mass Spectrometric Distinction: The mass difference allows a tandem mass spectrometer (MS/MS) to detect and quantify both compounds independently and simultaneously.

| Property | N-Acetyl Glyphosate (Analyte) | N-Acetyl Glyphosate-¹³C₂,¹⁵N (SIL-IS) | Significance of Equivalence |

| Molecular Formula | C₄H₈NO₅P | ¹³C₂C₂H₈¹⁵NNO₅P | --- |

| Monoisotopic Mass | ~209.01 Da | ~212.02 Da (+3 Da) | Mass difference allows for distinct detection by MS. |

| Polarity & pKa | Identical | Identical | Ensures co-behavior during extraction and chromatography. |

| Ionization Efficiency | Identical | Identical | Critical for the validity of the response ratio. |

| Chromatographic Elution | Identical | Identical | Co-elution confirms identical interaction with the stationary phase. |

The Structural Advantage

The diagram below illustrates the structures and the positions of the stable isotope labels.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for quantitative analysis, transforming the measurement from an absolute signal intensity to a highly precise and accurate ratio of the analyte to the SIL-IS.

The Causality: Any physical loss or variation that occurs after the SIL-IS is added to the sample will affect both the analyte and the SIL-IS equally. This includes incomplete extraction recovery, sample degradation, and variability in instrument injection volume or ionization efficiency (matrix effects). By measuring the ratio of their signals, these variations are mathematically cancelled out, leading to a highly robust result.[4]

The diagram below illustrates this self-validating principle.

A Validated Experimental Protocol for Quantitative Analysis

This protocol synthesizes best practices from established methods for polar pesticides.[5][6] It is designed as a robust template that must be validated for each specific matrix.

Step 1: Preparation of Standards and Reagents

Accuracy begins with meticulous preparation.

-

SIL-IS Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of N-Acetyl Glyphosate-¹³C₂,¹⁵N. Dissolve in a known volume (e.g., 100 mL) of LC-MS grade water in a Class A volumetric flask.

-

Analyte Stock Solution (e.g., 100 µg/mL): Prepare in the same manner as the SIL-IS stock.

-

Spiking Solution (e.g., 1 µg/mL): Create an intermediate dilution of the SIL-IS stock solution. This solution will be added to all samples, calibrators, and quality controls.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix extract. The concentration range should bracket the expected sample concentrations.[1] All calibrators must contain the same fixed concentration of the SIL-IS from the Spiking Solution.

Step 2: Sample Extraction and Cleanup

The goal is to efficiently extract the analyte while removing interfering matrix components. This example is based on the QuPPe (Quick Polar Pesticides) method.[6]

-

Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a precise volume of the SIL-IS Spiking Solution (e.g., 100 µL of 1 µg/mL) to the sample. This step is critical and must be done at the very beginning of the extraction.

-

Extraction:

-

Add 10 mL of LC-MS grade water and let the sample hydrate for 30 minutes.

-

Add 10 mL of 1% formic acid in methanol.

-

Shake vigorously for 15 minutes. The acidic methanol serves to precipitate proteins and extract the polar analytes.

-

Centrifuge at >4000 rpm for 10 minutes.

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Rationale: The high polarity of N-acetylglyphosate makes it challenging to retain on traditional reversed-phase sorbents.[2] Polymeric SPE cartridges (e.g., Oasis HLB) are often used in a "pass-through" mode to retain non-polar interferences while allowing the polar analyte and SIL-IS to pass through.[5]

-

Procedure: Condition an Oasis HLB cartridge (e.g., 60 mg, 3 cc) with methanol followed by water. Load a portion of the supernatant from the extraction step. Collect the eluate.

-

-

Final Preparation: Filter the collected eluate through a 0.22 µm syringe filter into an autosampler vial for analysis.

Step 3: LC-MS/MS Analysis

Direct analysis without derivatization is preferred for speed and to avoid potential variability.[6]

-

Chromatography:

-

Challenge: The high polarity and potential for chelation with metal surfaces can lead to poor peak shape and retention.[2][7]

-

Solution: Utilize a specialized column such as a polymer-based ion-exchange or HILIC column.[6] It is also crucial to use an LC system with a bio-inert or passivated flow path to minimize analyte adsorption.[7]

-

-

Mass Spectrometry:

-

Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Two transitions (a quantifier and a qualifier) should be monitored for both the analyte and the SIL-IS to confirm identity.

-

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier |

| N-Acetyl Glyphosate | m/z 210.0 | m/z 150.0 | m/z 192.0 |

| N-Acetyl Glyphosate-¹³C₂,¹⁵N | m/z 213.0 | m/z 153.0 | m/z 195.0 |

Note: The exact m/z values should be optimized on the specific instrument used. The transitions for the SIL-IS are predicted based on the +3 Da mass shift.

Step 4: Data Processing and Quantification

-

Integration: Integrate the peak areas for the quantifier MRM transition for both the analyte and the SIL-IS.

-

Calibration Curve: Plot the Area Ratio (Analyte Area / SIL-IS Area) against the known concentration of the analyte in the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The curve must have a correlation coefficient (r²) ≥ 0.99.[8]

-

Quantification: Calculate the concentration of N-acetylglyphosate in the unknown samples by applying their measured Area Ratio to the regression equation from the calibration curve.

Method Validation: A Self-Validating System

A robust method must be validated according to established guidelines, such as those from SANTE, to ensure it is fit for purpose.[1][9] The use of an SIL-IS greatly aids in meeting these stringent criteria.

| Parameter | Purpose | Typical Acceptance Criteria (SANTE) | How SIL-IS Contributes |

| Linearity | Demonstrate a proportional response over a concentration range. | Correlation coefficient (r²) ≥ 0.99. Residuals < ±20%. | Ensures the response ratio is consistent across the working range. |

| Accuracy (Recovery) | Measure the agreement between the measured and known concentration. | 70-120% average recovery. | Automatically corrects for procedural losses, ensuring recovery is consistently high and representative of true value. |

| Precision (RSD) | Measure the variability of repeated measurements. | Repeatability (RSDr) ≤ 20%. | Corrects for variations in injection volume and instrument response, leading to lower relative standard deviations (RSD). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | The lowest validated spike level meeting accuracy and precision criteria. | Improves signal-to-noise by normalizing against a stable baseline signal, often allowing for lower LOQs. |

| Selectivity | Ensure the method can detect the analyte without interference. | No significant peaks in blank samples at the analyte's retention time. | The specificity of MRM combined with co-elution of the SIL-IS provides high confidence in peak identity. |

References

- Waters Corporation. (n.d.). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS.

- U.S. Food & Drug Administration. (n.d.).

- U.S. Geological Survey. (n.d.). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution.

- Tanaka, H., et al. (n.d.). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology.

- MDPI. (2024).

- Restek. (n.d.).

- Agilent Technologies, Inc. (2019). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food.

- National Institutes of Health. (n.d.). A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry.

- Agilent Technologies, Inc. (2021).

- Oxford Academic. (2023). Validation and Application of UPLC-MS/MS Method to Analysis of Glyphosate and its Metabolites in Water.

- ResearchGate. (2015).

- ACS Publications. (n.d.). Validation of an analytical residue method for analysis of glyphosphate and metabolite: an interlaboratory study. Journal of Agricultural and Food Chemistry.